molecular formula C16H18N2O3 B291059 N-{1-nitro-2-naphthyl}hexanamide

N-{1-nitro-2-naphthyl}hexanamide

Cat. No. B291059
M. Wt: 286.33 g/mol
InChI Key: QCCGZYOSUQFDFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-nitro-2-naphthyl}hexanamide, also known as N-hexanoyl-2-nitro-1-naphthol or HENA, is a synthetic chemical compound that has gained significant attention in the scientific community due to its potential applications in research and medicine. HENA is a nitrophenyl derivative that has been shown to exhibit various biochemical and physiological effects, making it a valuable tool in studying biological systems.

Mechanism of Action

The mechanism of action of HENA is not fully understood. However, it is believed that HENA acts as a competitive inhibitor of enzymes and proteins that hydrolyze ester bonds. HENA is thought to bind to the active site of these enzymes and proteins, preventing them from carrying out their normal function.
Biochemical and Physiological Effects:
HENA has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of lipases, esterases, and phospholipases. HENA has also been shown to bind to serum albumin and α1-acid glycoprotein, which are important transport proteins in the blood. Additionally, HENA has been shown to have anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

One advantage of using HENA in lab experiments is its ability to act as a specific substrate for enzymes and proteins that hydrolyze ester bonds. This allows researchers to study the activity of these enzymes and proteins in a controlled environment. However, one limitation of using HENA is that it may not accurately reflect the activity of these enzymes and proteins in vivo.

Future Directions

There are several future directions for research involving HENA. One area of interest is the development of HENA-based assays for the screening of potential drug candidates. Another area of interest is the investigation of the physiological effects of HENA in vivo. Additionally, the development of HENA derivatives with improved properties and specificity may also be an area of future research.

Synthesis Methods

HENA can be synthesized through a multi-step process that involves the reaction of 2-nitro-1-naphthol with hexanoyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure HENA. The synthesis of HENA is relatively straightforward and can be carried out in a laboratory setting.

Scientific Research Applications

HENA has been used extensively in scientific research due to its ability to act as a substrate for various enzymes and proteins. It has been used to study the activity of enzymes such as lipases, esterases, and phospholipases. HENA has also been used to investigate the activity of proteins such as serum albumin and α1-acid glycoprotein.

properties

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

N-(1-nitronaphthalen-2-yl)hexanamide

InChI

InChI=1S/C16H18N2O3/c1-2-3-4-9-15(19)17-14-11-10-12-7-5-6-8-13(12)16(14)18(20)21/h5-8,10-11H,2-4,9H2,1H3,(H,17,19)

InChI Key

QCCGZYOSUQFDFO-UHFFFAOYSA-N

SMILES

CCCCCC(=O)NC1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-]

Canonical SMILES

CCCCCC(=O)NC1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-]

Origin of Product

United States

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